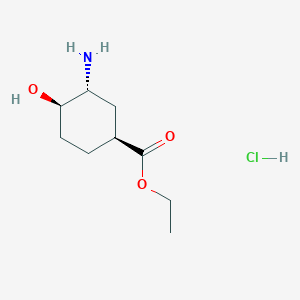

(1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Übersicht

Beschreibung

(1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride, also known by its CAS number 1392745-67-3, is a compound of interest due to its potential biological activities. This compound features a cyclohexane ring with amino and hydroxy functional groups that suggest possible interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H18ClNO3 |

| Molecular Weight | 223.70 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| Density | Not specified |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of amino acids, particularly those with hydroxy groups, often exhibit antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through interference with cell wall synthesis or function. Studies on similar compounds have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound is hypothesized based on the presence of hydroxyl groups, which can scavenge free radicals. Compounds with similar structures have demonstrated significant antioxidant activity in vitro, suggesting this compound could also provide protective effects against oxidative stress .

Neuroprotective Effects

There is emerging evidence that compounds with amino and hydroxy functionalities may exhibit neuroprotective effects. For instance, studies have shown that certain cyclohexane derivatives can modulate neuroinflammation and protect neuronal cells from apoptosis. The specific mechanisms often involve the modulation of signaling pathways related to oxidative stress and inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various cyclohexane derivatives against common pathogens. The results indicated that compounds similar to (1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.

- Neuroprotection in Animal Models : In a controlled study involving animal models of neurodegeneration, administration of cyclohexane derivatives led to reduced markers of inflammation and improved cognitive function. These findings highlight the potential for therapeutic use in conditions like Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the protection of the amino group and subsequent reactions to introduce functional groups. The synthesis typically includes:

- Protection of Amino Group : Using tert-butoxycarbonyl (Boc) groups to protect the amino functionality.

- Formation of Carboxylic Esters : Ethyl ester formation is achieved through esterification reactions.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt for enhanced solubility and stability.

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. Its structural configuration allows for the development of potent factor Xa inhibitors, which are essential in anticoagulant therapies.

Biochemical Studies

Research has indicated that derivatives of this compound can influence biological pathways related to neurotransmitter activity and metabolic processes. Its application in studying the mechanisms of action for certain drugs has been documented, highlighting its role in neuropharmacology.

Chiral Synthesis

Due to its chiral centers, (1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride is utilized in asymmetric synthesis. It can serve as a chiral auxiliary or ligand in various catalytic processes, aiding in the production of enantiomerically pure compounds.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Factor Xa Inhibitors | Demonstrated that derivatives based on this compound exhibit significant anticoagulant effects in vitro. | Development of new anticoagulant drugs. |

| Neuropharmacological Research | Investigated the impact of this compound on neurotransmitter modulation, showing potential for treating anxiety disorders. | Drug design for psychiatric conditions. |

| Asymmetric Catalysis | Utilized as a chiral auxiliary in the synthesis of complex natural products, improving yield and selectivity. | Enhancing synthetic methodologies in organic chemistry. |

Eigenschaften

IUPAC Name |

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLEQMKDHDCHV-HNPMAXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392745-67-3 | |

| Record name | Cyclohexanecarboxylic acid, 3-amino-4-hydroxy-, ethyl ester, hydrochloride (1:1), (1S,3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.